molecular formula C48H68Cl2N12O3 B12780822 4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride CAS No. 182313-83-3

4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride

Cat. No.: B12780822
CAS No.: 182313-83-3
M. Wt: 932.0 g/mol
InChI Key: BHPKTGGRFCHZGZ-UHFFFAOYSA-N
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Description

Pyrimido[4,5-b]indole Core

  • Fused ring system : Pyrimidine (six-membered, two nitrogens) fused to indole (nine-membered bicyclic system with pyrrole and benzene rings).
  • Annulation pattern : The pyrimidine's C4-C5 bond fuses with the indole's C5-C6 bond, creating a planar conjugated system.
  • Electron distribution : The indole's π-electron system conjugates with the pyrimidine ring, creating an extended aromatic system that influences intermolecular stacking interactions.

Substituent Configuration

Position Substituent Structural Features
2 Pyrrolidin-1-yl Five-membered saturated amine ring, chair conformation, N-HCl interaction site
4 Pyrrolidin-1-yl Mirror image configuration relative to position 2 substituent
9 2-Morpholinoethyl Ethylene spacer (-CH2-CH2-) linking morpholine oxygen heterocycle to indole core

The morpholine group adopts a chair conformation with axial oxygen, while the pyrrolidine rings exhibit envelope conformations to minimize steric strain. Protonation occurs primarily at the morpholine's nitrogen and one pyrrolidine nitrogen, as evidenced by dihydrochloride stoichiometry.

Crystallographic Characterization and Hydrogen Bonding Patterns in Hydrate Form

X-ray diffraction studies of analogous dihydrochloride hydrates reveal characteristic packing motifs:

Unit Cell Parameters (Representative Values from Analogous Structures)

Parameter Value Range
Crystal system Monoclinic
Space group P2₁/c
a (Å) 13.6–14.4
b (Å) 9.2–9.3
c (Å) 14.4–14.8
β (°) 91.8–92.5

Hydrogen Bond Network

The hydrate structure stabilizes through three distinct hydrogen bonding interactions:

  • N⁺-H···Cl⁻ Ionic Bonds

    • Protonated amine nitrogens (morpholine/pyrrolidine) donate H-bonds to chloride ions
    • Bond lengths: 2.95–3.06 Å (consistent with moderate-strength ionic interactions)
  • Owater-H···Cl⁻ Hydration Bridges

    • Water molecules mediate chloride coordination
    • Typical O···Cl distance: 3.15–3.30 Å
  • C-H···O Weak Hydrogen Bonds

    • Morpholine oxygen accepts H-bonds from aromatic C-H groups
    • Bond lengths: 2.40–2.60 Å (contributing to layer stacking)

Thermal Stability Considerations

Differential thermal analysis of similar hydrates shows:

  • Dehydration event : 80–120°C (endothermic, water loss)
  • HCl liberation : 220–250°C (exothermic, decomposition onset)

Properties

CAS No.

182313-83-3

Molecular Formula

C48H68Cl2N12O3

Molecular Weight

932.0 g/mol

IUPAC Name

4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride

InChI

InChI=1S/2C24H32N6O.2ClH.H2O/c2*1-2-8-20-19(7-1)21-22(28-9-3-4-10-28)25-24(29-11-5-6-12-29)26-23(21)30(20)14-13-27-15-17-31-18-16-27;;;/h2*1-2,7-8H,3-6,9-18H2;2*1H;1H2

InChI Key

BHPKTGGRFCHZGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCN5CCOCC5)N6CCCC6.C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCN5CCOCC5)N6CCCC6.O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimido[4,5-b]indole Core

  • The core is typically synthesized by cyclization reactions involving substituted indole precursors and pyrimidine derivatives.
  • Starting materials may include 9-substituted indole derivatives and 2,4-dichloropyrimidine or related halogenated pyrimidines.
  • Cyclization is often promoted under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Catalysts such as bases (e.g., potassium carbonate) or transition metals may be used to facilitate ring closure.

Introduction of Pyrrolidinyl Groups

  • The 2 and 4 positions of the pyrimidine ring are substituted with pyrrolidine groups via nucleophilic aromatic substitution.
  • Pyrrolidine acts as a nucleophile, displacing halogen atoms (chlorides) on the pyrimidine ring.
  • This step is typically carried out by stirring the halogenated intermediate with excess pyrrolidine in a suitable solvent (e.g., ethanol or acetonitrile) at elevated temperatures (50–100 °C).
  • Reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

Attachment of the Ethyl Linker and Morpholine

  • The ethyl linker is introduced at the 9-position of the indole ring, often via alkylation using 2-bromoethylmorpholine or a similar alkylating agent.
  • This alkylation is performed under basic conditions, using bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or DMF.
  • The reaction is typically conducted at low to moderate temperatures (0–50 °C) to avoid side reactions.
  • The morpholine moiety is thus covalently linked through the ethyl chain to the pyrimidoindole core.

Formation of Hydrate and Dihydrochloride Salt

  • The final compound is converted into its hydrate and dihydrochloride salt form to enhance water solubility and stability.
  • This is achieved by treating the free base with hydrochloric acid in an aqueous or alcoholic medium.
  • The hydrate form is obtained by controlled crystallization from water or aqueous solvents.
  • The dihydrochloride salt is isolated by filtration and drying under vacuum.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
Pyrimidoindole core formation Indole derivative + halogenated pyrimidine DMF/DMSO Reflux (~120) 60–75 Requires inert atmosphere
Pyrrolidinyl substitution Pyrrolidine (excess) Ethanol/Acetonitrile 50–100 70–85 Nucleophilic aromatic substitution
Ethyl linker alkylation 2-Bromoethylmorpholine + base THF/DMF 0–50 65–80 Controlled addition to avoid overalkylation
Salt formation HCl (aqueous/alcoholic) Water/Ethanol Room temp >90 Crystallization to hydrate/dihydrochloride

Analytical and Purification Techniques

  • Purification : Column chromatography (silica gel) and recrystallization are used after each step to purify intermediates.
  • Characterization : NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm structure and purity.
  • Salt confirmation : X-ray crystallography or powder XRD can confirm hydrate and dihydrochloride salt forms.
  • Purity assessment : HPLC and elemental analysis ensure >98% purity of the final compound.

Research Findings and Optimization Notes

  • The nucleophilic substitution step for pyrrolidinyl groups is critical; reaction time and temperature must be optimized to prevent side reactions.
  • Alkylation with 2-bromoethylmorpholine requires careful control of stoichiometry to avoid dialkylation or polymerization.
  • Salt formation significantly improves aqueous solubility, which is essential for biological testing and formulation.
  • Hydrate formation can influence the compound’s stability and shelf life; controlled humidity and temperature during crystallization are important.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Outcome
1 Cyclization Indole derivative + halopyrimidine Reflux in DMF/DMSO Pyrimidoindole core
2 Nucleophilic aromatic substitution Pyrrolidine 50–100 °C in EtOH/ACN 2,4-Dipyrrolidinyl substitution
3 Alkylation 2-Bromoethylmorpholine + base 0–50 °C in THF/DMF Ethyl-morpholine linkage
4 Salt formation HCl (aqueous/alcoholic) Room temp Hydrate and dihydrochloride salt

This synthesis approach is supported by patent literature describing related pyrimidoindole derivatives and their preparation methods, which emphasize nucleophilic substitutions and alkylation strategies under controlled conditions to achieve high purity and yield of the target compound. Additional structural and physicochemical data from chemical databases confirm the molecular framework and support the described synthetic route.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to 4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : In vitro assays demonstrated that the compound reduced cell viability in various cancer cell lines by inducing apoptosis (programmed cell death) .

Neuropharmacological Potential

This compound has also shown promise in neuropharmacology:

  • Dopamine Transporter Inhibition : Similar structures have been reported to interact with dopamine transporters, suggesting potential use in treating disorders like Parkinson's disease .
  • Case Study : A series of related compounds were evaluated for their inhibitory effects on monoamine transporters, revealing high affinity for dopamine and norepinephrine transporters .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest it may be effective against certain bacterial strains:

  • Mechanism : The interaction with bacterial cell membranes could disrupt normal function.
  • Case Study : Testing against common pathogens showed promising results, indicating a potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Target Compound
  • Core : Pyrimido[4,5-b]indole.
  • Substituents : 2,4-Dipyrrolidin-1-yl, 9-ethylmorpholine.
  • Salt Form : Dihydrochloride hydrate.
Analogues

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) Core: Dichloropyrimidine. Substituents: Morpholine at position 2. Applications: Intermediate in agrochemicals and kinase inhibitors .

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS: 63894-67-7) Core: Thienopyrimidine. Substituents: Chlorine at position 2, morpholine at position 4. Key Difference: Thiophene ring replaces indole, altering electronic properties and metabolic stability .

S1RA (4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride)

  • Core : Pyrazole.
  • Substituents : Ethylmorpholine, naphthalene.
  • Activity : σ1 receptor antagonist; demonstrates how ethylmorpholine linkers enhance CNS penetration .

Substituent Effects

  • Pyrrolidine vs. Piperidine : describes 4-(3-Piperidinylmethyl)morpholine dihydrochloride hydrate , where the larger piperidine ring increases steric bulk and basicity (pKa ~11) compared to pyrrolidine (pKa ~10). This affects target selectivity and pharmacokinetics .
  • Chloro vs. Pyrrolidinyl : Chlorine in analogues (e.g., ) enhances electrophilicity but reduces solubility, whereas pyrrolidine improves aqueous solubility via protonation .

Salt Forms and Hydration

  • Dihydrochloride Salts : Common in compounds like DY-9760e () and the target compound, enhancing stability and oral bioavailability.
  • Hydrates : Improve crystallinity and shelf life, as seen in ’s indazole derivative .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-(4,6-Dichloropyrimidin-2-yl)morpholine S1RA
Molecular Weight ~600 (estimated) 275.21 413.92
LogP (Predicted) 2.5–3.5 1.8 3.1
Solubility (aq., mg/mL) >10 (dihydrochloride) <1 5.2 (hydrochloride)
TPSA (Ų) ~90 45 65

Key Observations :

  • The target’s dihydrochloride salt and pyrrolidine groups improve solubility over non-ionized analogues.
  • High TPSA (>90 Ų) suggests favorable membrane permeability .

Biological Activity

The compound 4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride is a complex molecule that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound belongs to the class of pyrimido[4,5-b]indole derivatives, which are known for their diverse biological activities. The structure incorporates a morpholine ring and a pyrrolidine moiety, which are significant in modulating biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₃Cl₂N₅O
Molecular Weight357.31 g/mol
SolubilitySoluble in water and DMSO
Melting PointNot specified

Biological Activity

Research indicates that compounds similar to the one exhibit various biological activities including anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity

Studies have shown that pyrimido[4,5-b]indole derivatives can significantly inhibit inflammatory responses. For instance, a related compound demonstrated 58.7% inhibition of edema in a carrageenan-induced paw edema model at a dosage of 40 mg/kg . This suggests that the compound may possess similar anti-inflammatory properties.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Pyrimido[4,5-b]indoles have been shown to selectively inhibit specific kinases involved in cancer cell proliferation. In vitro studies indicate that these compounds can disrupt signaling pathways critical for tumor growth .

Neuroprotective Effects

Some derivatives have been evaluated for neuroprotective effects against conditions such as Huntington's disease and ischemia. The presence of the pyrrolidine moiety is thought to enhance the ability of these compounds to cross the blood-brain barrier, potentially providing therapeutic benefits in neurodegenerative diseases .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit MAP kinases, which play a crucial role in cellular signaling pathways related to growth and survival .
  • Modulation of Inflammatory Mediators : By inhibiting cyclooxygenase enzymes and other inflammatory mediators, these compounds can reduce inflammation effectively .

Case Studies

  • Inflammation Model : In a study involving carrageenan-induced inflammation in rats, a derivative exhibited significant anti-inflammatory activity comparable to standard treatments.
  • Cancer Cell Lines : Testing against various cancer cell lines revealed that certain derivatives led to apoptosis in malignant cells while sparing normal cells.
  • Neuroprotection : In models of neurodegeneration, compounds demonstrated protective effects against oxidative stress-induced cell death.

Q & A

Q. What are the optimal synthetic conditions for preparing 4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine dihydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
  • Reaction Solvent Selection : Use methanol/water mixtures (e.g., 3:1 v/v) under reflux to balance solubility and reaction efficiency .
  • Purification : Silica gel column chromatography with gradients of chloroform:methanol:ammonia (e.g., 96:4:0.4) to isolate intermediates. Final hydrochlorination is achieved using ethanolic HCl, followed by recrystallization from ethanol to enhance purity (>95%) .
  • Yield Optimization : Control reaction stoichiometry (e.g., 1.2–1.5 equivalents of nucleophilic reagents) and monitor pH during salt formation to avoid byproducts .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR Spectroscopy : Confirm pyrrolidine and morpholine ring integration ratios (e.g., coupling constants J = 2.5–3.5 Hz for adjacent protons in heterocycles) and hydrate stoichiometry .
  • HPLC-MS : Assess purity (>99%) using reverse-phase C18 columns with acetonitrile/0.1% formic acid gradients. Monitor for residual solvents (e.g., dichloromethane) via GC-MS .
  • X-ray Crystallography (if single crystals are obtainable): Resolve dihydrochloride salt formation and hydrate stability .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates (H335) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model charge distribution on the pyrimidoindole core, identifying nucleophilic/electrophilic sites .
  • Reaction Path Sampling : Apply nudged elastic band (NEB) methods to simulate intermediates in coupling reactions (e.g., Suzuki-Miyaura cross-couplings) .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions for derivative synthesis .

Q. What strategies resolve contradictory bioactivity data across in vitro assays?

  • Methodological Answer :
  • Dose-Response Optimization : Perform IC50 assays in triplicate across varying pH (6.8–7.4) and serum concentrations (e.g., 0–10% FBS) to control for assay interference .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., hydrolyzed morpholine rings) that may affect activity .
  • Structural Analog Comparison : Benchmark against pyrimido[4,5-b]indole derivatives (e.g., Forodesine Hydrochloride) to isolate pharmacophore contributions .

Q. How can hygroscopicity of the dihydrochloride hydrate form be mitigated in formulation studies?

  • Methodological Answer :
  • Lyophilization : Remove water under vacuum (≤0.1 mBar) at –50°C to stabilize the anhydrous form .
  • Excipient Screening : Co-formulate with cyclodextrins (e.g., HP-β-CD) or silica nanoparticles to reduce moisture uptake .
  • Dynamic Vapor Sorption (DVS) : Quantify water adsorption isotherms at 25°C/60% RH to identify critical hydration thresholds .

Q. What experimental designs optimize catalytic efficiency in asymmetric syntheses involving this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply fractional factorial designs (e.g., 2^5-1) to test variables: catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent polarity (logP 0.5–3.0) .
  • Response Surface Methodology (RSM) : Model enantiomeric excess (ee%) as a function of chiral ligand structure (e.g., BINAP vs. Salen) .
  • Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates and identify rate-limiting steps .

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